PF-06455943: A Technical Guide to its LRRK2 Binding Affinity
PF-06455943: A Technical Guide to its LRRK2 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of PF-06455943 to Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. This document details the quantitative binding data, the experimental protocols used for its determination, and the relevant signaling pathways.
Quantitative Binding Affinity of PF-06455943
PF-06455943 is a potent inhibitor of LRRK2 kinase activity. Its binding affinity has been quantified using both biochemical and cellular assays, demonstrating high potency against both wild-type (WT) and the pathogenic G2019S mutant form of the enzyme.[1]
| Assay Type | Target | IC50 Value |
| Biochemical Assay | LRRK2 (Wild-Type) | 3 nM |
| Biochemical Assay | LRRK2 (G2019S Mutant) | 9 nM |
| Cellular Whole-Cell Assay (WCA) | LRRK2 | 20 nM |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the binding affinity of PF-06455943 to LRRK2.
Biochemical Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)
This assay quantifies the kinase activity by measuring the amount of ADP produced, which is a direct product of the kinase-mediated phosphorylation reaction.
Materials:
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Recombinant full-length LRRK2 (Wild-Type and G2019S mutant)
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LRRKtide (a synthetic peptide substrate)
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ATP
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Adapta™ Eu-anti-ADP Antibody
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Adapta™ Alexa Fluor® 647-labeled ADP Tracer
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Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
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PF-06455943 (serially diluted in DMSO)
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384-well low-volume plates
Procedure:
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Reaction Setup: A 10 µL kinase reaction is prepared in a 384-well plate containing the kinase buffer, recombinant LRRK2 enzyme, and the LRRKtide substrate.
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Inhibitor Addition: PF-06455943, serially diluted in DMSO, is added to the reaction mixture. A DMSO-only control is included to determine the 100% kinase activity level.
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Initiation of Reaction: The kinase reaction is initiated by the addition of ATP to a final concentration that is approximately at its Km value for LRRK2.
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Incubation: The reaction mixture is incubated for 60 minutes at room temperature.
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Detection: A 5 µL solution of the Adapta™ Eu-anti-ADP antibody and Alexa Fluor® 647-labeled ADP tracer in TR-FRET dilution buffer is added to each well to stop the kinase reaction.
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Signal Measurement: The plate is incubated for 30 minutes at room temperature to allow for the development of the detection signal. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is then measured on a suitable plate reader.
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Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic equation.
Cellular Whole-Cell Assay (WCA) for LRRK2 Inhibition
This assay measures the ability of PF-06455943 to inhibit LRRK2 kinase activity within a cellular context by quantifying the phosphorylation of a known LRRK2 cellular substrate or an autophosphorylation site. A common readout is the phosphorylation of LRRK2 at Serine 935 (pS935).
Materials:
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HEK293 cells stably overexpressing full-length LRRK2 (Wild-Type or G2019S mutant)
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Cell culture medium (e.g., DMEM with 10% FBS)
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PF-06455943 (serially diluted in DMSO)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Antibodies: Rabbit anti-pS935-LRRK2 and Mouse anti-total LRRK2
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HRP-conjugated secondary antibodies
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Western blot reagents and equipment or ELISA-based detection system
Procedure:
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Cell Treatment: HEK293 cells overexpressing LRRK2 are seeded in multi-well plates and allowed to adhere. The cells are then treated with various concentrations of PF-06455943 for a defined period (e.g., 90 minutes).
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Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer.
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Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).
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Detection of Phosphorylation:
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Western Blotting: Equal amounts of protein from each lysate are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against pS935-LRRK2 and total LRRK2. HRP-conjugated secondary antibodies are then used for detection.
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ELISA: An ELISA-based method can also be used for higher throughput. In this format, cell lysates are added to wells coated with a capture antibody for total LRRK2. The phosphorylation status is then detected using an antibody specific for pS935-LRRK2.
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Data Analysis: The signal for pS935-LRRK2 is normalized to the signal for total LRRK2. The IC50 value is determined by plotting the normalized pS935 levels against the concentration of PF-06455943 and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
LRRK2 Signaling Pathway
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity, placing it at a critical juncture of several cellular signaling pathways. Its activity is implicated in vesicular trafficking, autophagy, and cytoskeletal dynamics. Pathogenic mutations, such as G2019S, lead to a gain-of-function in its kinase activity, disrupting these cellular processes and contributing to neurodegeneration in Parkinson's disease. PF-06455943 acts by directly inhibiting this kinase activity.
Caption: Simplified LRRK2 signaling pathway and the inhibitory action of PF-06455943.
Experimental Workflow for IC50 Determination
The process of determining the half-maximal inhibitory concentration (IC50) of PF-06455943 involves a systematic workflow, from initial compound preparation to final data analysis.
